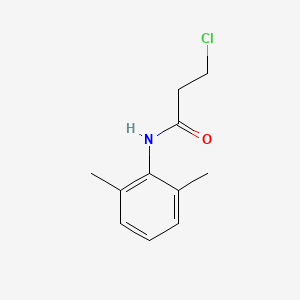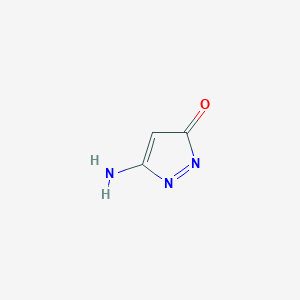
5-amino-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C₃H₅N₃O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-amino-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with methyl acetoacetate under acidic conditions can yield this compound . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, catalyzed by iodine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solvent-less reactions to minimize waste and improve yield. For example, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-less conditions can produce this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-amino-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the formation of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine, phenylhydrazine, and 1,3-dicarbonyl compounds. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to 70°C .
Major Products: The major products formed from reactions involving this compound include various pyrazole derivatives and condensed heterocyclic systems. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-amino-3H-pyrazol-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of drugs targeting various enzymes and receptors, such as p38MAPK and COX . Additionally, it has applications in the food industry as a cosmetic coloring and UV stabilizer .
Mechanism of Action
The mechanism of action of 5-amino-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of prostaglandins . This inhibition leads to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 5-amino-3H-pyrazol-3-one include 3-Amino-1,2-dihydropyrazol-5-one and 3-Amino-5-hydroxypyrazole . These compounds share a similar pyrazole ring structure but differ in their functional groups.
Uniqueness: What sets this compound apart from its similar compounds is its versatility in forming condensed heterocyclic systems and its wide range of applications in various fields, including medicinal chemistry, food industry, and material science .
Properties
CAS No. |
74586-24-6 |
|---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
5-aminopyrazol-3-one |
InChI |
InChI=1S/C3H3N3O/c4-2-1-3(7)6-5-2/h1H,4H2 |
InChI Key |
ACOIYJJFAXRSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-bromo-8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B8809370.png)
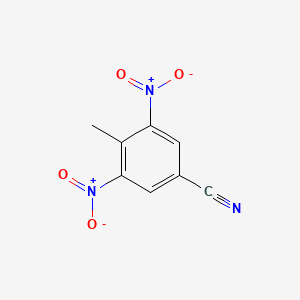




![Methyl [(1-ethylpropyl)amino]acetate](/img/structure/B8809397.png)
![Tetrabenzo[a,c,H,j]phenazine](/img/structure/B8809405.png)
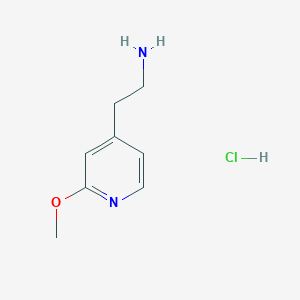
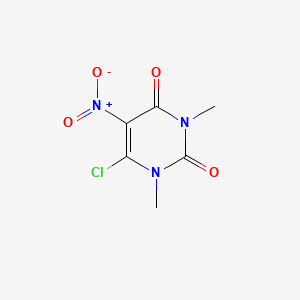
![2-Methyloxazolo[4,5-c]quinoline](/img/structure/B8809425.png)

